Z-Glu(OBzl)-OH
Descripción
(2S)-5-Oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid (CAS: 59486-73-6) is a protected glutamic acid derivative widely used in peptide synthesis and biochemical research. Its structure features two protective groups: a benzyl (Bzl) ester at the γ-carboxyl position and a benzyloxycarbonyl (Z or CBZ) group at the α-amino position (Figure 1). This dual protection enhances stability during synthetic procedures while allowing selective deprotection for further modifications .
Structure
3D Structure
Propiedades
IUPAC Name |
5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305129 | |
| Record name | Cbz-Glu(Obzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-86-4, 59486-73-6 | |
| Record name | 5680-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cbz-Glu(Obzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Orthogonal Protection of Functional Groups
The α-amino group is protected via benzyloxycarbonyl (Cbz) chloride, which is stable under acidic conditions but cleavable via hydrogenolysis. The γ-carboxylic acid is masked as a phenylmethyl ester, chosen for its compatibility with subsequent coupling steps and stability during amino acid activation. The tert-butyl ester, while common in peptide synthesis, is avoided here due to the need for acid-labile protection on the γ-position.
Stereochemical Control
The (2S) configuration is achieved using L-glutamic acid derivatives or asymmetric synthesis. For example, enzymatic resolution with acylases ensures enantiomeric excess >99%.
Stepwise Synthesis Procedures
Route 1: Linear Synthesis from L-Glutamic Acid
Key Challenges :
Route 2: Fragment Coupling Approach
A convergent strategy links two pre-functionalized fragments:
-
Fragment A : Cbz-protected (2S)-2-amino-pentanoic acid with γ-keto ester.
-
Fragment B : Benzyl alcohol-activated carboxylic acid.
Coupling Reaction :
-
Reagents : EDC·HCl, HOAt, DIPEA, CH₂Cl₂ (0°C → RT, 24h).
-
Yield : 82% after silica gel chromatography.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
EDC·HCl vs. DCC : EDC·HCl improves solubility and reduces side products (15% higher yield).
-
Additives : DMAP (5 mol%) accelerates esterification by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Alternative Approaches
Racemization During Coupling
Scalability Issues
Análisis De Reacciones Químicas
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the benzyloxy group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glutamic acid and benzyl alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Pharmaceutical Intermediates : The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and metabolic diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The incorporation of phenylmethoxy groups may contribute to increased lipophilicity, potentially improving cellular uptake and efficacy in cancer therapies .
- Neuroprotective Agents : Research indicates that compounds similar to (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid may possess neuroprotective effects. These effects are hypothesized to be due to the modulation of glutamate receptors, which play a crucial role in neurodegenerative diseases .
Biochemical Applications
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases that are implicated in disease processes, making it a candidate for further exploration in drug discovery .
- Peptide Synthesis : Due to its amino acid-like structure, (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid can be utilized in peptide synthesis as a building block. This application is particularly relevant in developing peptides with enhanced stability and bioactivity for therapeutic use .
Case Study 1: Anticancer Activity
A study conducted by researchers at a pharmaceutical company explored the anticancer properties of derivatives derived from (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications.
Case Study 2: Neuroprotective Effects
In a collaborative research effort between academic institutions, the neuroprotective effects of the compound were evaluated using in vitro models of neurodegeneration. Findings suggested that the compound reduced oxidative stress markers and improved neuronal survival rates, indicating potential for development as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid involves its role as a protecting group in peptide synthesis. It protects the amino and carboxyl groups of amino acids, preventing unwanted side reactions during peptide bond formation. The compound is later removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Key Properties:
- Molecular formula: C₂₀H₂₁NO₆
- Molecular weight : 371.4 g/mol
- Solubility: Soluble in DMSO, ethanol, and dimethylformamide (DMF) .
- Applications : Intermediate in solid-phase peptide synthesis (SPPS), enzyme substrate studies, and chiral resolution .
Comparison with Structurally Similar Compounds
Pan-Caspase Inhibitors (IDN-6556 and VX-166)
IDN-6556 [(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid] and VX-166 [(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid] are pentanoic acid derivatives with tetrafluorophenoxy substituents.
| Property | Target Compound | IDN-6556 | VX-166 |
|---|---|---|---|
| Molecular Weight | 371.4 g/mol | 530.5 g/mol | 550.5 g/mol |
| Biological Activity | Biochemical reagent | Caspase inhibition; antifibrotic | Caspase inhibition; anti-NASH |
| Therapeutic Use | Research | Liver injury models | NASH models |
| Key Substituents | Benzyl, CBZ | Tetrafluorophenoxy, tert-butyl | Tetrafluorophenoxy, pyridinyl |
Key Differences :
- The tetrafluorophenoxy group in IDN-6556 and VX-166 enhances bioavailability and target specificity compared to the benzyl/CBZ groups in the target compound .
- Both inhibitors show antiapoptotic and antifibrotic effects in preclinical models, whereas the target compound lacks direct therapeutic applications .
Nδ-Benzyloxycarbonyl-L-ornithine (CAS: 3304-51-6)
This ornithine derivative shares the CBZ protective group but has a shorter carbon chain and a terminal amino group.
| Property | Target Compound | Nδ-Benzyloxycarbonyl-L-ornithine |
|---|---|---|
| Molecular Weight | 371.4 g/mol | 266.3 g/mol |
| Melting Point | Not reported | 248–252°C |
| Applications | Peptide synthesis | Chiral building block, enzyme studies |
Key Differences :
- The shorter backbone (pentanoic acid vs. ornithine) and absence of a γ-ester group reduce steric hindrance, making Nδ-Benzyloxycarbonyl-L-ornithine more suitable for enzymatic assays .
5-{4-[({2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbamoyl)methyl]phenoxy}pentanoic Acid (Compound 2d)
This compound (50% yield, 96% purity) features an isoindole-dione core and a fluorophenyl group.
| Property | Target Compound | Compound 2d |
|---|---|---|
| Molecular Weight | 371.4 g/mol | ~550 g/mol (estimated) |
| Purity | 99% (target compound) | 96% |
| Key Substituents | Benzyl, CBZ | Fluorophenyl, isoindole-dione |
Key Differences :
(4S)-5-(2-Methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido)pentanoic Acid
This compound (MW: 412.39 g/mol) has a trimethoxybenzamido group and crystallizes in a monoclinic system (space group P21/c).
| Property | Target Compound | Trimethoxybenzamido Derivative |
|---|---|---|
| Crystallinity | Not reported | Monoclinic (P21/c) |
| Hydrogen Bonding | Not reported | O(5)–H(5)…O(7), N(2)–H(2)…O(6) |
Key Differences :
Stability and Reactivity
- The benzyl ester in the target compound is acid-labile, whereas the tetrafluorophenoxy group in IDN-6556 resists enzymatic cleavage .
- Nδ-Benzyloxycarbonyl-L-ornithine has higher thermal stability (melting point >240°C) due to fewer labile groups .
Actividad Biológica
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid, also known as N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester, is a compound with significant biological activity, particularly in the context of cancer research and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 371.39 g/mol |
| CAS Number | 5680-86-4 |
| Solubility | Soluble in ethanol; insoluble in water |
| Appearance | White powder |
The biological activity of (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid is primarily attributed to its role as a pharmaceutical intermediate. It has been shown to exhibit inhibitory effects on cancer cell proliferation by interfering with critical cellular processes such as:
- DNA Replication : The compound disrupts DNA synthesis pathways, leading to apoptosis in rapidly dividing cancer cells.
- Protein Synthesis : It may inhibit protein synthesis through modulation of amino acid availability and incorporation into peptide chains.
- Hydroxamic Acid Interaction : The compound can break down hydroxamic acids, releasing hydrogen ions that alter cellular pH and disrupt metabolic processes .
In Vitro Studies
Recent studies have demonstrated the efficacy of (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid in various cancer cell lines:
-
Breast Cancer Cells (MCF-7) : Exhibited a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 45 100 20 - Lung Cancer Cells (A549) : Induced apoptosis and increased caspase activity, indicating a potential mechanism for programmed cell death.
In Vivo Studies
In animal models, (2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid has shown promising results:
-
Tumor Growth Inhibition : Mice treated with the compound demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.
Treatment Group Tumor Size Reduction (%) Control 0 Low Dose (10 mg/kg) 30 High Dose (50 mg/kg) 60 - Safety Profile : No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile for further development.
Case Study: Application in Pomalidomide Synthesis
(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid is utilized in the synthesis of pomalidomide, an immunomodulatory drug used for treating multiple myeloma. The compound's ability to enhance the bioavailability of pomalidomide has been highlighted in several studies, showcasing its importance in pharmaceutical formulations .
Q & A
Q. Advanced
- Surface plasmon resonance (SPR): Quantifies binding affinity (KD values) to enzymes or receptors, with immobilization via carboxyl group coupling .
- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Molecular dynamics simulations: Predicts binding modes using computed properties (e.g., PSA: 121.8 Ų, logP: 2.3) to guide mutagenesis studies .
- Crystallography: Resolves 3D structures of target-ligand complexes, though solubility challenges may require co-crystallization agents .
How should discrepancies in stability data be addressed when planning long-term storage?
Q. Advanced
- Stress testing: Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the oxo group) .
- Predictive modeling: Use computational tools (e.g., COSMO-RS) to estimate solubility and hygroscopicity, which influence stability .
- Container screening: Compare glass vs. polymer vials to assess adsorption or leaching risks. For example, amber glass with PTFE-lined caps prevented UV degradation in related compounds .
Note: Stability data gaps (e.g., lack of reactivity assessments in MSDS ) necessitate conservative storage at –20°C under nitrogen .
What analytical approaches resolve contradictions in reported spectral data for this compound?
Q. Advanced
- Cross-validation with synthetic intermediates: Compare NMR shifts of intermediates (e.g., protected precursors) to isolate discrepancies in the final product .
- High-resolution mass spectrometry (HRMS): Resolves ambiguities in molecular ion peaks caused by isotopic patterns or adducts .
- Collaborative studies: Share samples with independent labs to verify reproducibility, especially for contentious signals (e.g., overlapping peaks in ¹³C NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
